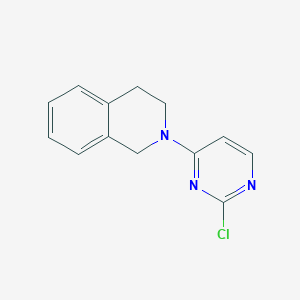![molecular formula C25H28N2O4 B12213460 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B12213460.png)
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one has been studied for its antimicrobial activity. It has shown significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents . Additionally, its structure has been explored in molecular modeling studies to understand its interactions with biological targets, further supporting its potential in drug discovery .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in the biological system. The piperazine moiety is known to enhance the binding affinity of the compound to its targets, thereby increasing its bioactivity . The exact pathways and molecular targets involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives with piperazine moieties. These compounds often share similar biological activities but can differ in their potency and specificity. For example, compounds like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one have been studied for their antimicrobial properties and have shown varying degrees of activity . The uniqueness of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one lies in its specific structural features that contribute to its distinct bioactivity profile.
Properties
Molecular Formula |
C25H28N2O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H28N2O4/c1-18-14-25(29)31-23-16-22(30-2)20(15-21(18)23)8-9-24(28)27-12-10-26(11-13-27)17-19-6-4-3-5-7-19/h3-7,14-16H,8-13,17H2,1-2H3 |
InChI Key |
JASUYGZBQGCQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12213382.png)

![4-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol](/img/structure/B12213387.png)
![3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12213405.png)
![Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride](/img/structure/B12213406.png)
![1-(2-chlorobenzyl)-4-[4-(diphenylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12213408.png)
![2-(3-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12213415.png)
![Piperazine, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride](/img/structure/B12213419.png)


![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12213439.png)
![4-{[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12213445.png)
![N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12213452.png)
